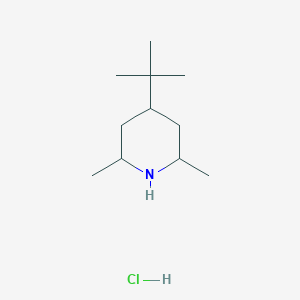

4-tert-Butyl-2,6-dimethylpiperidine hydrochloride

Description

Properties

Molecular Formula |

C11H24ClN |

|---|---|

Molecular Weight |

205.77 g/mol |

IUPAC Name |

4-tert-butyl-2,6-dimethylpiperidine;hydrochloride |

InChI |

InChI=1S/C11H23N.ClH/c1-8-6-10(11(3,4)5)7-9(2)12-8;/h8-10,12H,6-7H2,1-5H3;1H |

InChI Key |

PAOMDOCSDKCOKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(N1)C)C(C)(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Conformational Anchor: A Technical Guide to 4-tert-Butylpiperidines

The following technical guide is structured to provide an authoritative, deep-dive analysis of 4-tert-butylpiperidines, designed for application scientists and medicinal chemists.

Executive Summary

In medicinal chemistry, controlling the spatial arrangement of pharmacophores is paramount for binding affinity. The piperidine ring is a ubiquitous scaffold, yet its flexibility (ring flipping) often complicates structure-activity relationship (SAR) studies. The introduction of a tert-butyl group at the C4 position serves as a "conformational anchor" (A-value ~4.9 kcal/mol), effectively freezing the ring into a single chair conformation. This guide details the theoretical basis, synthetic pathways, and analytical protocols required to utilize 4-tert-butylpiperidine as a rigid probe for stereochemical analysis.

Part 1: Theoretical Framework

The "Anchor" Principle

The cyclohexane ring exists in a dynamic equilibrium between two chair conformers. Substituents rapidly interchange between axial and equatorial positions. However, the tert-butyl group is sterically demanding.

-

Thermodynamic Lock: In 4-tert-butylpiperidine, the conformer placing the tert-butyl group in the equatorial position is stabilized by approximately 5–6 kcal/mol relative to the axial conformer.

-

Kinetic Consequence: This energy gap results in a >99.9% population of the equatorial conformer at room temperature. Consequently, the ring is "locked," allowing researchers to assign fixed axial or equatorial orientations to other substituents on the ring (e.g., at C2 or C3) without the ambiguity of ring flipping.

The Nitrogen Anomaly (The N-H Bond)

Unlike cyclohexane, piperidine contains a nitrogen atom with a lone pair. The orientation of the N-substituent (H or R) is subject to subtle electronic and steric forces:

-

Steric Strain (1,3-Diaxial): In N-methyl-4-tert-butylpiperidine, the N-Me group prefers the equatorial position to avoid repulsive 1,3-diaxial interactions with C3/C5 protons.

-

The "Lone Pair" Effect: In the parent 4-tert-butylpiperidine (N-H), the preference is solvent-dependent.

Part 2: Synthesis & Preparation[5][6][7]

To utilize this scaffold, one must often synthesize derivatives with defined relative stereochemistry (cis/trans).

Reductive Pathways

The most common route involves the catalytic hydrogenation of 4-tert-butylpyridine.

-

Catalyst: PtO2 or Rh/Al2O3.

-

Conditions: Acidic media (AcOH) tends to favor cis isomers (if other substituents are present) due to the "haptophilicity" of the catalyst surface, whereas thermodynamic equilibration (e.g., Na/EtOH) favors the all-equatorial trans isomers.

Stereochemical Purification

Isomers are typically separable by column chromatography, but crystallization of hydrochloride salts is often more effective for multi-gram scale purification due to the distinct lattice packing energies of the rigidified conformers.

Part 3: Analytical Methodologies (The Core Protocols)

This section details the self-validating protocols for determining the stereochemistry of substituents relative to the 4-tert-butyl anchor.

NMR Spectroscopy Protocol

The rigidity of the 4-tert-butyl group makes

Step-by-Step Assignment Workflow:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in CDCl

. If N-H signals are broad or exchanging, use DMSO- -

Identify the Anchor: Locate the tert-butyl singlet (~0.85 ppm). This confirms the molecular integrity.

-

Analyze

Coupling (The Karplus Relation):-

Focus on the proton at the position of interest (e.g., H-2 or H-3).

-

Axial Proton (

): Will exhibit at least one large coupling constant ( -

Equatorial Proton (

): Will exhibit only small coupling constants (

-

Table 1: Diagnostic NMR Parameters for 4-tert-butylpiperidines

| Parameter | Axial Substituent (Eq. Proton) | Equatorial Substituent (Ax. Proton) | Mechanistic Basis |

| Small (< 5 Hz) | Large (~10-12 Hz) | Karplus equation (dihedral angles). | |

| Chemical Shift ( | Downfield (deshielded) | Upfield (shielded) | Anisotropy of C-C bonds. |

| NOE Signal | Strong NOE to cis-1,3-diaxial H | No diaxial NOE | Through-space dipolar coupling ( |

| Larger (~135 Hz) | Smaller (~125 Hz) | Perlin Effect (orbital overlap). |

Visualization of the Analytical Logic

Figure 1: Decision tree for stereochemical assignment using

Part 4: Computational Modeling & Validation

While NMR is definitive for relative stereochemistry, computational modeling provides thermodynamic validation, particularly for N-H/N-R conformational preferences which are solvent-dependent.

Computational Workflow (DFT)

-

Conformer Generation: Use a force field (e.g., MMFF94) to generate initial rotamers.

-

Geometry Optimization: Perform DFT optimization at the B3LYP/6-31G* level (or higher, e.g.,

B97X-D/def2-TZVP for dispersion corrections). -

Solvation Model: Apply IEFPCM or SMD solvation models (e.g., Water, Chloroform) to account for the dipole stabilization of the equatorial conformer.

-

Frequency Calculation: Ensure no imaginary frequencies to confirm a true minimum.

Pathway Visualization

Figure 2: Standard computational workflow for validating piperidine conformer energetics.

Part 5: Case Studies in Drug Design

The 4-tert-butylpiperidine motif is not merely an analytical tool; it is a structural template in drug discovery.

Case Study: Vandetanib Intermediate In the synthesis of Vandetanib (a kinase inhibitor), the piperidine ring plays a crucial role in solubility and binding. Research into 4-substituted piperidines demonstrates that the tert-butyl group can enhance metabolic stability by blocking the C4 position from oxidative metabolism (CYP450), while simultaneously locking the vector of the nitrogen lone pair, potentially improving selectivity for the target kinase ATP-binding pocket.

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The foundational text on A-values and conformational analysis).

-

Shvo, Y., & Kaufman, E. D. (1972).[5] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[5] (Seminal work on N-methyl-4-tert-butylpiperidine oxidation). [5]

- Slebocka-Tilk, H., et al. (1991). 1H NMR Properties of Piperidine Derivatives. Magnetic Resonance in Chemistry. (Detailed analysis of coupling constants in rigid piperidines).

-

Kuehne, M. E. (1994). The conformational behavior of fluorinated piperidines. (Discusses the solvent dependence of N-H axial vs equatorial preferences).

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Title: The Decisive Difference: A Technical Guide to Equatorial vs. Axial Methyl Groups in Piperidine Rings

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility, primarily adopting a chair-like structure, gives rise to distinct spatial orientations for its substituents: axial and equatorial. The seemingly subtle difference in the placement of a methyl group—a common substituent—profoundly impacts the molecule's stability, reactivity, and biological function. This guide provides a comprehensive technical analysis of the energetic, stereochemical, and spectroscopic distinctions between axial and equatorial methyl groups on the piperidine scaffold. It offers field-proven insights and detailed experimental protocols to empower researchers in the rational design and analysis of piperidine-containing compounds.

The Conformational Landscape of the Piperidine Ring

Like its carbocyclic counterpart, cyclohexane, the piperidine ring predominantly exists in a low-energy chair conformation to minimize angular and torsional strain.[2] However, the presence of the nitrogen heteroatom introduces unique features. In an unsubstituted piperidine, the N-H bond can occupy either an equatorial or an axial position. The equatorial conformation is generally more stable.[2][3] These conformers rapidly interconvert through two primary processes: ring inversion and, unique to amines, nitrogen inversion. The energy barrier for nitrogen inversion is substantially lower than for ring inversion.[2]

When a substituent like a methyl group is introduced, it disrupts this equilibrium. The ring will preferentially adopt a conformation that places the bulky substituent in the more stable position, profoundly influencing the molecule's three-dimensional shape and, consequently, its interactions with biological targets.[4]

Energetic and Steric Foundations: Axial vs. Equatorial Preference

The stability of a substituted piperidine is primarily dictated by steric interactions. A substituent in the equatorial position projects outwards from the ring's periphery, whereas an axial substituent is oriented nearly parallel to the principal axis of the ring.

The A-Value: Quantifying Conformational Preference

The energetic cost of placing a substituent in the axial position is quantified by the conformational free energy , commonly known as the A-value .[5] This value represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers.

-

Methyl Group on Carbon (C-Methyl): An axial methyl group on a carbon atom of the ring experiences significant steric repulsion from the two other axial hydrogens on the same side of the ring. These unfavorable interactions, known as 1,3-diaxial interactions , are the primary source of steric strain.[6] The A-value for a methyl group in cyclohexane is approximately 1.74 kcal/mol, meaning the equatorial conformer is favored by this energy difference.[2] This value serves as a useful benchmark for piperidine systems.

-

Methyl Group on Nitrogen (N-Methyl): When the methyl group is attached to the nitrogen atom (N-methylpiperidine), the preference for the equatorial position is dramatically amplified. The A-value for an N-methyl group is approximately 3.16 kcal/mol.[2] This pronounced preference is due to the more severe 1,3-diaxial interactions between the larger methyl group and the axial hydrogens at the C-3 and C-5 positions.[7]

The consequence of these energetic penalties is that methylpiperidines overwhelmingly exist in the conformation where the methyl group occupies the equatorial position.

Data Presentation: Conformational Energy Values

| Substituent | Position | Ring System | A-Value (ΔG°, kcal/mol) | Key Steric Interaction |

| Methyl | C-Substituent | Cyclohexane | ~1.74[2] | 1,3-Diaxial (CH₃ ↔ H) |

| Methyl | N-Substituent | Piperidine | ~3.16[2] | 1,3-Diaxial (CH₃ ↔ H) |

| Hydrogen | N-Substituent | Piperidine | ~0.2 - 0.7[2] | N-H ↔ Axial C-H |

Visualization: Steric Interactions in Methylpiperidine

The following diagrams illustrate the key steric clashes that render the axial conformation unfavorable.

Caption: 1,3-diaxial interactions in axial 2-methylpiperidine.

Caption: The sterically unhindered equatorial 2-methylpiperidine.

Impact on Reactivity and Physicochemical Properties

The axial or equatorial orientation of a methyl group is not merely a structural curiosity; it has profound consequences for the molecule's chemical behavior.

-

Chemical Reactivity: Equatorial substituents are more sterically accessible to incoming reagents than their axially-oriented counterparts, which are shielded by the ring structure.[6] This difference can dictate the stereochemical outcome of a reaction. For instance, in the oxidation of N-methylpiperidine, the reaction proceeds faster through the more abundant and stable equatorial conformer. This is an illustration of the Curtin-Hammett principle , where the product ratio is determined by the difference in transition state energies, not the ground-state population of conformers.[8]

-

Physicochemical Properties: The overall shape and dipole moment of a molecule are influenced by its conformation. The orientation of substituents can affect crystal packing, solubility, and basicity (pKa).[6][9] In drug development, these properties are critical for absorption, distribution, metabolism, and excretion (ADME).

Experimental Determination and Spectroscopic Analysis

Determining the preferred conformation and the orientation of substituents is a critical task in chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in solution.

Core Technique: ¹H NMR Spectroscopy

Protons in axial and equatorial positions exist in different chemical environments, leading to distinct NMR signals.

-

Chemical Shift: Axial protons are shielded by the C-C bonds of the ring and typically resonate at a higher field (lower ppm value) compared to their equatorial counterparts.

-

Coupling Constants (J-values): The dihedral angle between adjacent protons strongly influences their spin-spin coupling. The coupling between two adjacent axial protons (Jax-ax) is large (typically 10-13 Hz), while axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) couplings are much smaller (typically 2-5 Hz). A large coupling constant for the proton attached to the same carbon as the methyl group is a strong indicator of an equatorial methyl group (and thus an axial proton).[10]

Definitive Proof: Nuclear Overhauser Effect (NOE) Spectroscopy

The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are formally bonded. This is the gold standard for conformational assignment in solution.

-

Diagnostic NOEs: An axial methyl group will be in close proximity to the syn-axial protons at the C-3 and C-5 positions. Observing an NOE cross-peak between the methyl protons and these axial protons provides unambiguous evidence for the axial orientation of the methyl group.[11][12] Conversely, the absence of these NOEs and the presence of NOEs to adjacent equatorial protons would support an equatorial assignment.

Experimental Protocol: Conformational Analysis via 2D NOESY NMR

This protocol provides a self-validating system for determining the orientation of a methyl substituent.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified piperidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

-

Ensure the sample is free of paramagnetic impurities by filtering if necessary.

-

-

Data Acquisition:

-

Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton signals. The COSY spectrum validates the spin systems and connectivity.

-

Set up a 2D NOESY (or ROESY for medium-sized molecules) experiment on a high-field NMR spectrometer (≥400 MHz).

-

Key Parameter: Use a mixing time (tₘ) appropriate for the molecule's size. A typical starting point is 500-800 ms.

-

Acquire sufficient scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate window functions and perform a 2D Fourier transform.

-

Phase the spectrum carefully.

-

Causality Check: Identify the diagonal peaks corresponding to the methyl group protons and the axial protons on the piperidine ring (identified from their characteristic high-field shift and large Jax-ax couplings in the 1D spectrum).

-

Look for off-diagonal cross-peaks. The presence of a cross-peak between the methyl signal and the signals of the C3-axial and C5-axial protons is a definitive confirmation of an axial methyl group .

-

The absence of these key cross-peaks, and the potential presence of cross-peaks to adjacent equatorial protons, confirms an equatorial methyl group .

-

-

Trustworthiness through Self-Validation:

-

The combination of coupling constants from the 1D ¹H spectrum and the through-space correlations from the NOESY spectrum provides a redundant and thus highly reliable assignment. The COSY spectrum ensures the initial proton assignments are correct.

-

Workflow Visualization: NMR-Based Conformational Analysis

Caption: A logical workflow for assigning methyl group stereochemistry.

Implications for Drug Design and Medicinal Chemistry

The three-dimensional structure of a drug molecule is paramount to its biological activity, governing how it fits into the binding site of a protein or enzyme.[13]

-

Conformational Locking: The strong energetic preference for an equatorial methyl group can "lock" the piperidine ring into a single, predictable conformation.[14] This pre-organization reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity.

-

Structure-Activity Relationships (SAR): Changing a methyl group from an axial to an equatorial position (or vice versa, through synthetic design) can drastically alter a compound's biological profile. One isomer may be a potent therapeutic agent while the other is inactive or even toxic.[15] Therefore, precise control over stereochemistry is not an academic exercise but a fundamental requirement in modern drug discovery.[4][16]

Conclusion

The distinction between equatorial and axial methyl groups on a piperidine ring is a fundamental concept with far-reaching implications. The strong energetic preference for the equatorial position, driven by the avoidance of destabilizing 1,3-diaxial interactions, dictates the molecule's predominant conformation. This, in turn, governs its reactivity, physical properties, and critically, its ability to interact with biological systems. For researchers in the pharmaceutical sciences, a thorough understanding of these principles, coupled with the robust application of analytical techniques like NMR spectroscopy, is essential for the design and development of safe and effective medicines.

References

-

Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine Source: arXiv.org URL: [Link]

-

Title: Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest Source: CDC Stacks URL: [Link]

-

Title: Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles Source: ACS Publications URL: [Link]

-

Title: Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord Source: PubMed URL: [Link]

-

Title: Reference-free NOE NMR analysis Source: ResearchGate URL: [Link]

-

Title: Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments Source: Taylor & Francis Online URL: [Link]

-

Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Publishing URL: [Link]

-

Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Stereochemistry of oxidation of N-methylpiperidine Source: Chemistry Stack Exchange URL: [Link]

-

Title: Comparison of piperidine basicity‐lowering effects by β‐equatorial... Source: ResearchGate URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

-

Title: Pharmacological properties of natural piperidine derivatives. Source: ResearchGate URL: [Link]

-

Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: N-methylpiperidine Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

-

Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL: [Link]

-

Title: Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D Source: RSC Publishing URL: [Link]

-

Title: Axial Or Equatorial Source: Fvs URL: [Link]

-

Title: Steric effects of a lone pair and piperidine Source: Chemistry Stack Exchange URL: [Link]

-

Title: Calculating Energy Difference Between Chair Conformations Explained Source: Pearson URL: [Link]

-

Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 6. bookpremiumfree.com [bookpremiumfree.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. fiveable.me [fiveable.me]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of pKa in the Application of Sterically Hindered Amines

An In-depth Technical Guide to the pKa Values of Sterically Hindered 2,6-Dimethylpiperidine Salts

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, sterically hindered amines are invaluable tools. Among these, 2,6-dimethylpiperidine stands out for its unique combination of basicity and steric bulk, which makes it a highly selective non-nucleophilic base. The proton affinity of this amine, quantified by its pKa value, is a critical parameter that governs its behavior in chemical and biological systems. A precise understanding of the pKa of 2,6-dimethylpiperidine and its salts is paramount for optimizing reaction conditions, predicting drug absorption and distribution, and designing novel molecular entities.

This guide provides a comprehensive examination of the pKa values of 2,6-dimethylpiperidine, with a particular focus on the nuances introduced by its stereoisomers. We will delve into the theoretical underpinnings of how steric hindrance and solvent effects modulate basicity, present experimentally determined pKa values, and offer detailed protocols for their accurate measurement.

Reported pKa Values of 2,6-Dimethylpiperidine and Related Compounds

The basicity of 2,6-dimethylpiperidine is influenced by the spatial arrangement of the two methyl groups, leading to the existence of cis and trans diastereomers. The experimentally determined pKa values for these and related parent compounds are crucial for comparative analysis.

| Compound | Isomer | pKa Value | Comments |

| 2,6-Dimethylpiperidine | cis | 10.92[1][2] | The cis isomer is the more commonly cited value in literature. |

| 2,6-Dimethylpiperidine | trans | Not experimentally determined in cited literature. | The (2S,6S) enantiomer is the trans form[3]. |

| Piperidine | - | 11.12[4], 11.22[2] | The parent compound without steric hindrance from alkyl substituents. |

| 2,2,6,6-Tetramethylpiperidine | - | 11.1[5] | A highly hindered amine for comparison. |

Note: The pKa is for the conjugate acid of the amine.

Factors Influencing the pKa of 2,6-Dimethylpiperidine

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In the case of 2,6-dimethylpiperidine, this availability is modulated by a delicate interplay of electronic and steric effects, as well as the surrounding solvent environment.

The Role of Steric Hindrance

The methyl groups at the 2 and 6 positions of the piperidine ring create a sterically congested environment around the nitrogen atom. This steric hindrance has a profound impact on the pKa value. While the inductive effect of the two methyl groups would be expected to increase the electron density on the nitrogen and thus increase basicity, the steric hindrance to protonation and, crucially, to the solvation of the resulting conjugate acid, can counteract this effect.

Stereoisomerism: cis vs. trans

The relative orientation of the two methyl groups in 2,6-dimethylpiperidine gives rise to cis and trans diastereomers. In the more stable chair conformation of the piperidine ring:

-

cis-2,6-Dimethylpiperidine: One methyl group is in an axial position and the other in an equatorial position.

-

trans-2,6-Dimethylpiperidine: Both methyl groups are in equatorial positions.

The difference in the steric environment of the nitrogen's lone pair in these two isomers is expected to lead to a difference in their pKa values. The approach of a proton to the nitrogen atom is more hindered in the cis isomer due to the presence of an axial methyl group. Furthermore, the solvation of the resulting piperidinium ion, which is crucial for its stabilization, will also be more impeded in the cis isomer. This would suggest that the trans isomer should be the stronger base (i.e., have a higher pKa). However, without experimental data for the trans isomer, this remains a theoretical consideration.

Solvent Effects

The solvent in which the pKa is measured plays a critical role in determining the observed value.[6] Solvents that can effectively solvate the protonated form of the amine (the conjugate acid) will stabilize it and thus favor its formation, leading to a higher pKa. The ability of a solvent to act as a hydrogen bond donor is particularly important for stabilizing the N-H+ bond of the protonated amine.

The following diagram illustrates the key factors influencing the pKa of 2,6-dimethylpiperidine:

Caption: Factors influencing the pKa of 2,6-dimethylpiperidine.

Experimental Determination of pKa

The accurate determination of the pKa of a sterically hindered amine like 2,6-dimethylpiperidine requires careful experimental design and execution. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly precise and widely used method for pKa determination.[7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

-

Preparation of Solutions:

-

Analyte Solution: Prepare a solution of 2,6-dimethylpiperidine hydrochloride of known concentration (e.g., 0.01 M) in deionized water. The use of the salt form ensures solubility.

-

Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH). It is crucial that the NaOH solution is carbonate-free.

-

Ionic Strength Adjuster: Prepare a solution of a neutral salt, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[8]

-

-

Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the temperature at which the titration will be performed.[8]

-

Titration Procedure:

-

Pipette a known volume (e.g., 20.00 mL) of the analyte solution into a beaker.

-

Add a sufficient volume of the ionic strength adjuster solution.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to obtain the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

The equivalence point can be determined from the inflection point of the titration curve, which is more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

-

Use of the Hydrochloride Salt: Ensures the amine is in its protonated form at the start of the titration and improves its aqueous solubility.

-

Carbonate-Free NaOH: Carbon dioxide from the atmosphere can dissolve in the NaOH solution to form carbonate, which can interfere with the titration of the amine.

-

Constant Ionic Strength: The activity coefficients of ions in solution are dependent on the ionic strength. Maintaining a constant ionic strength ensures that the measured pH changes are solely due to the acid-base equilibrium of the analyte.[8]

-

Temperature Control: The pKa of amines is temperature-dependent.[8] Performing the titration at a constant and known temperature is essential for obtaining reproducible results.

The following diagram outlines the workflow for pKa determination by potentiometric titration:

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the site of protonation, leading to a change in the UV-Vis absorption spectrum upon a change in pH. It is also advantageous when only small amounts of the sample are available.

-

Preparation of Solutions:

-

Stock Solution of Analyte: Prepare a concentrated stock solution of 2,6-dimethylpiperidine in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., from pH 9 to 13). It is important to maintain a constant ionic strength across all buffer solutions.

-

-

Determination of λmax for Acidic and Basic Forms:

-

Prepare two solutions of the analyte at a low pH (where it is fully protonated) and a high pH (where it is fully deprotonated).

-

Scan the UV-Vis spectrum of each solution to determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

-

-

Measurement of Absorbance at Different pH Values:

-

Prepare a series of solutions by adding a small, constant amount of the analyte stock solution to each of the buffer solutions.

-

Measure the absorbance of each solution at the λmax values determined in the previous step.

-

-

Data Analysis:

-

Plot the absorbance versus pH.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log[(A - A_HA) / (A_A- - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A- is the absorbance of the fully deprotonated form.

-

-

Use of Buffer Solutions: Ensures that the pH of each sample is accurately known and stable during the measurement.

-

Constant Analyte Concentration: It is crucial to maintain the same total concentration of the analyte in all measurements to ensure that changes in absorbance are solely due to changes in the ratio of the protonated and deprotonated species.

-

Selection of Wavelengths: Measuring at the λmax for the acidic and basic forms provides the greatest sensitivity to changes in the concentration of each species.

Conclusion

The pKa of 2,6-dimethylpiperidine is a fundamental property that dictates its utility in a wide range of chemical applications. The steric hindrance imposed by the two methyl groups significantly influences its basicity. While the pKa of the cis isomer is well-documented, the lack of experimental data for the trans isomer presents an opportunity for further investigation to fully understand the structure-basicity relationship in this important class of sterically hindered amines. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of the pKa of such compounds, enabling researchers and drug development professionals to make informed decisions in their work.

References

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. PubMed. [Link]

-

2,2,6,6-Tetramethylpiperidine. PubChem. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]

-

Piperidine. PubChem. [Link]

-

pKa values of some piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

-

pKa values of common substituted piperazines. ResearchGate. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

(2S,6S)-2,6-dimethylpiperidine. PubChem. [Link]

-

pKa Determination in non-Aqueous Solvents and the Development of a One-Shot Method for pKa Determination in DMSO and DMSO-Water Mixtures. The University of Liverpool Repository. [Link]

-

Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PubMed Central. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

-

Which is a stronger base between cis and trans isomers of 1, 2-diaminocyclopropane? Quora. [Link]

-

One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry. [Link]

-

Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. [Link]

-

2,6-Dimethylpiperidine. CAS Common Chemistry. [Link]

-

Solvation Effects on pKa Values. Slideshare. [Link]

-

Measurement of pKa by Potentiometry. YouTube. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. (2S,6S)-2,6-dimethylpiperidine | C7H15N | CID 6347614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2,6,6-Tetramethylpiperidine | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uregina.ca [uregina.ca]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-tert-Butyl-2,6-dimethylpiperidine HCl

This technical guide provides a comprehensive physicochemical and synthetic analysis of 4-tert-Butyl-2,6-dimethylpiperidine Hydrochloride , a compound distinguished by its utility as a conformational probe and a sterically defined pharmacophore in medicinal chemistry.

Executive Summary: The Ananchomeric Scaffold

4-tert-Butyl-2,6-dimethylpiperidine HCl represents a class of ananchomeric (conformationally biased) heterocycles. Unlike unsubstituted piperidine, which undergoes rapid ring inversion (flux) at room temperature, the introduction of a bulky tert-butyl group at the C4 position effectively "locks" the molecule into a single chair conformation. This thermodynamic rigidity, combined with the steric occlusion provided by the 2,6-dimethyl substituents, makes this compound a critical tool for:

-

NMR Spectroscopy : Determining vicinal coupling constants (

) in fixed geometries. -

Drug Design : Enhancing metabolic stability by blocking

-carbon oxidation sites (cytochrome P450 mediation). -

Asymmetric Synthesis : Serving as a chiral template or auxiliary (in its enantiopure forms).

Physicochemical Specifications

The following data represents the theoretical and calculated properties for the hydrochloride salt, derived from the standard atomic weights and valence stoichiometry.

| Property | Specification | Notes |

| IUPAC Name | 4-tert-Butyl-2,6-dimethylpiperidine hydrochloride | |

| Molecular Formula | C | (C${11} |

| Molecular Weight | 205.77 g/mol | Free Base: 169.31 g/mol |

| Exact Mass | 205.1597 Da | Monoisotopic |

| Cation Structure | Piperidinium cation | Protonated at secondary amine |

| Physical State | White crystalline solid | Hygroscopic character typical of HCl salts |

| Solubility | High: Water, MeOH, DMSOLow: Hexanes, Et | Lipophilic cation behavior |

Structural Identity[3]

-

Core Scaffold : Piperidine (saturated six-membered N-heterocycle).

-

Substituents :

-

C4 : tert-Butyl group (–C(CH

) -

C2, C6 : Methyl groups (–CH

).[1] Their orientation relative to the C4-t-butyl group defines the cis/trans isomerism.

-

Structural Analysis & Conformational Dynamics

The Winstein-Holness "Locking" Effect

In unsubstituted cyclohexane or piperidine, the ring flips between two equivalent chair conformers. However, the 4-tert-butyl group in 4-tert-butyl-2,6-dimethylpiperidine creates a high energy barrier for ring inversion. The conformer placing the tert-butyl group in an axial position is destabilized by approx. 5–6 kcal/mol (steric strain), effectively rendering it non-existent at ambient temperatures.

This "locking" effect forces the 2,6-methyl groups into fixed positions:

-

Isomer A (All-cis) : If the 2,6-methyls are cis to the 4-t-butyl group, they also adopt equatorial positions. This is the thermodynamically preferred isomer.

-

Isomer B (Trans) : If a methyl is trans to the t-butyl, it is forced into an axial position, introducing 1,3-diaxial strain.

Stereochemical Diagram (DOT Visualization)

The following diagram illustrates the conformational equilibrium and the "locking" mechanism.

Figure 1: The thermodynamic bias introduced by the 4-tert-butyl group, forcing the population exclusively into the equatorial chair conformation.

Synthetic Pathways & Protocols

The synthesis of the hydrochloride salt typically proceeds via the catalytic hydrogenation of the corresponding pyridine precursor, followed by salt formation.

Precursor: 4-tert-Butyl-2,6-dimethylpyridine

The aromatic precursor is reduced to the saturated piperidine. The choice of catalyst and pH determines the diastereoselectivity (cis vs. trans).

Protocol: Catalytic Hydrogenation & Salt Formation

Reagents : 4-tert-butyl-2,6-dimethylpyridine, PtO

Step-by-Step Methodology :

-

Hydrogenation :

-

Dissolve 4-tert-butyl-2,6-dimethylpyridine (10 mmol) in glacial acetic acid (20 mL).

-

Add PtO

(5 mol%). -

Pressurize with H

(50 psi) in a Parr shaker. -

Agitate at 25°C for 12–24 hours until H

uptake ceases. Note: Acidic conditions favor the formation of the cis-2,6 isomer due to the adsorption mechanism on the catalyst surface.

-

-

Workup :

-

Filter the catalyst through a Celite pad (Safety: Pt residues are pyrophoric; keep wet).

-

Concentrate the filtrate to remove acetic acid.

-

Basify residue with NaOH (aq) to pH > 12 and extract with diethyl ether.

-

Dry organic layer over MgSO

and concentrate to obtain the free base oil.

-

-

Salt Formation (HCl) :

-

Dissolve the free base oil in anhydrous diethyl ether.

-

Cool to 0°C.

-

Slowly bubble anhydrous HCl gas through the solution OR add 2M HCl in diethyl ether dropwise.

-

The white precipitate (4-tert-Butyl-2,6-dimethylpiperidine HCl) is collected by filtration.

-

Recrystallization : Ethanol/Diethyl ether mixture is recommended for high purity.

-

Synthesis Workflow Diagram

Figure 2: Synthetic route from the aromatic pyridine precursor to the hydrochloride salt.[2]

Applications in Drug Development[8]

Metabolic Blockade

In medicinal chemistry, the piperidine ring is a common pharmacophore (e.g., Fentanyl, Donepezil). However, the

-

Strategy : Incorporating methyl groups at C2 and C6 (as seen in this molecule) creates steric hindrance that blocks enzymatic approach.

-

Result : Increased half-life (

) and oral bioavailability of the drug candidate.

Steric Template for Catalysis

The sterically demanding nature of the 2,6-dimethyl-4-t-butyl system makes the free base a useful hindered amine base (similar to 2,2,6,6-tetramethylpiperidine, TMP), though less basic than the "proton sponge." It is used in organic synthesis to deprotonate substrates without acting as a nucleophile (due to steric bulk around the nitrogen).

References

-

Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[3] Link[3]

- Foundational text on the conformational analysis of 4-tert-butylpiperidine deriv

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Authoritative source on A-values and the Winstein-Holness principle.

- Rubin, M., & Gevorgyan, V. (2001). Synthesis of 2,6-Disubstituted Piperidines. Chemical Reviews. General methodologies for the reduction of pyridines to piperidines.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,6-Dimethylpiperidine. Link

- Source for base physicochemical d

Sources

Methodological & Application

Application Note: Functionalization of the Nitrogen Atom in 2,6-Dimethylpiperidines

Introduction: The Steric Challenge

The functionalization of 2,6-dimethylpiperidine represents a classic problem in steric control. Unlike unsubstituted piperidine, the 2,6-dimethyl analog possesses a "picket fence" of methyl groups flanking the reactive nitrogen center. This creates two distinct challenges for the medicinal chemist:

-

Nucleophilic Retardation: The nitrogen lone pair is sterically shielded, significantly reducing the rate of

attacks on alkyl halides. -

Conformational Locking: The molecule exists in two diastereomeric forms with vastly different reactivity profiles.[1]

-

cis-2,6-Dimethylpiperidine (Meso): Predominantly adopts a chair conformation with both methyl groups equatorial. The nitrogen lone pair is axially oriented and relatively accessible, though still flanked by the equatorial methyls.

-

trans-2,6-Dimethylpiperidine (Racemic): Inevitably possesses one axial methyl group in the chair conformation. This axial methyl creates severe 1,3-diaxial interactions and sterically blocks one face of the nitrogen, making it significantly less reactive than the cis isomer.

-

Strategic Implication: Standard protocols for piperidine functionalization often fail or stall with the 2,6-dimethyl analog. Successful functionalization requires reagents that either minimize steric conflict (e.g., small electrophiles) or catalytic systems specifically engineered to force bond formation at crowded centers (e.g., bulky phosphine ligands).

Strategic Decision Framework

Before selecting a protocol, analyze your specific electrophile and isomer purity.

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on electrophile type.

Detailed Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

Why this works: Direct alkylation with alkyl halides (

Scope: cis- and trans-isomers (Trans isomer reacts slower).[2]

Materials:

-

2,6-Dimethylpiperidine (1.0 equiv)

-

Aldehyde or Ketone (1.1 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

-

Acetic Acid (AcOH, 1-2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried round-bottom flask under

, dissolve 2,6-dimethylpiperidine (1.0 mmol) in DCE (5 mL). -

Activation: Add the aldehyde/ketone (1.1 mmol) followed by Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes.

-

Note: The acid catalyst is crucial to protonate the carbinolamine intermediate, facilitating water loss to form the iminium ion.

-

-

Reduction: Cool the mixture to 0°C (optional, reduces side reactions) and add STAB (1.5 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Monitoring: Monitor by LC-MS.[3] The trans isomer may require longer reaction times (up to 48h).

-

-

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Flash chromatography (typically Hexanes/EtOAc with 1%

to prevent streaking).

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

Why this works: Standard ligands (BINAP, dppf) fail because they cannot facilitate the reductive elimination step when the metal center is crowded by both the ligand and the bulky 2,6-dimethylpiperidine. RuPhos is the specific ligand of choice because it creates a pocket that accommodates the steric bulk of secondary amines while promoting reductive elimination [1].

Scope: Aryl bromides, chlorides, and triflates.[4]

Materials:

-

2,6-Dimethylpiperidine (1.2 equiv)

-

Aryl Halide (1.0 equiv)[4]

-

Catalyst: RuPhos Pd G4 (1–3 mol%) OR

(1 mol%) + RuPhos (2–4 mol%) -

Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv for extremely hindered substrates)

-

Solvent: Toluene or Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

-

Setup: In a glovebox or under strict Schlenk conditions, charge a vial with the Aryl Halide (1.0 mmol), RuPhos Pd G4 precatalyst (0.02 mmol), and NaOtBu (1.5 mmol).

-

Addition: Add anhydrous Toluene (4 mL) and 2,6-dimethylpiperidine (1.2 mmol).

-

Critical: If using the trans isomer, increase catalyst loading to 5 mol% and temperature to 100°C.

-

-

Reaction: Seal the vial and heat to 80°C (for bromides) or 100°C (for chlorides) for 12–18 hours.

-

Monitoring: Monitor by GC-MS or LC-MS.

-

Troubleshooting: If conversion stalls, switch base to LHMDS (Lithium Hexamethyldisilazide). The soluble lithium cation can sometimes assist in the halide abstraction/transmetallation steps better than sodium in non-polar solvents.

-

-

Workup: Cool to RT, dilute with EtOAc, filter through a pad of Celite/Silica. Concentrate and purify via column chromatography.[1]

Figure 2: The Buchwald-Hartwig cycle. RuPhos is critical at the Reductive Elimination step to eject the bulky product.

Protocol 3: N-Acylation (The "Forcing" Conditions)

Why this works: The nitrogen is not nucleophilic enough to attack simple esters and reacts slowly with acid chlorides. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered amine.

Materials:

-

2,6-Dimethylpiperidine (1.0 equiv)

-

Acid Chloride (1.2 equiv)

-

Triethylamine (

) or DIPEA (2.0 equiv) -

Catalyst: DMAP (10–20 mol%)

-

Solvent: DCM (anhydrous)

Step-by-Step Procedure:

-

Solution: Dissolve 2,6-dimethylpiperidine (1.0 mmol),

(2.0 mmol), and DMAP (0.1 mmol) in dry DCM (5 mL). -

Addition: Cool to 0°C. Add the Acid Chloride (1.2 mmol) dropwise.

-

Exotherm: Watch for exotherms; the reaction can be vigorous despite the steric hindrance.

-

-

Reflux: Allow to warm to RT. If TLC shows incomplete conversion after 4 hours, attach a condenser and reflux (40°C) overnight.

-

Alternative (For extremely unreactive substrates): Use NaH (1.2 equiv) in THF at 0°C to deprotonate the amine first, generating the amide anion, then add the acid chloride. This is the "nuclear option" for acylation.

Quantitative Comparison of Methods

| Feature | Protocol 1: Reductive Amination | Protocol 2: Buchwald-Hartwig | Protocol 3: Acylation |

| Primary Utility | Alkyl groups (Methyl, Ethyl, Benzyl) | Aryl / Heteroaryl groups | Amides / Carbamates |

| Steric Tolerance | High (via planar iminium) | High (requires RuPhos) | Moderate (requires DMAP/Heat) |

| Reaction Time | 6 - 24 hours | 12 - 24 hours | 4 - 18 hours |

| Key Reagent | NaBH(OAc)3 | RuPhos Pd G4 | DMAP / Acid Chloride |

| Isomer Sensitivity | Trans reacts 2-5x slower | Trans requires higher catalyst loading | Trans requires reflux |

References

-

RuPhos for Hindered Amines: Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2(1), 57-68.[5]

-

Steric Parameters of Ligands: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

-

Reductive Amination Overview: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

- 1. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Hydrogenation of 4-tert-butyl-2,6-dimethylpyridine

Welcome to the technical support center for the hydrogenation of 4-tert-butyl-2,6-dimethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with sterically hindered pyridine derivatives. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the yield and stereoselectivity of your reaction, leading to the successful synthesis of cis-4-tert-butyl-2,6-dimethylpiperidine.

The hydrogenation of substituted pyridines is a cornerstone of synthetic chemistry, providing access to valuable piperidine scaffolds prevalent in pharmaceuticals. However, the reduction of highly substituted and sterically hindered pyridines like 4-tert-butyl-2,6-dimethylpyridine presents unique challenges. This guide is structured to address these challenges head-on, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the hydrogenation of 4-tert-butyl-2,6-dimethylpyridine.

Question 1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in the hydrogenation of a sterically hindered pyridine like 4-tert-butyl-2,6-dimethylpyridine is a common issue. The primary culprits are often related to catalyst activity, reaction conditions, and substrate activation.

-

Catalyst Deactivation: The pyridine nitrogen can act as a poison to the catalyst surface, hindering its activity.[1]

-

Solution: Employ acidic conditions. The use of a protic solvent like glacial acetic acid or the addition of a co-catalyst acid protonates the pyridine nitrogen.[2] This protonation not only activates the pyridine ring towards reduction but also prevents the lone pair of the nitrogen from binding to and deactivating the metal catalyst.[1]

-

-

Insufficient Catalyst Loading: Sterically hindered substrates may require a higher catalyst loading to achieve a reasonable reaction rate.

-

Solution: Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%) and monitor the reaction progress.

-

-

Inadequate Hydrogen Pressure or Temperature: The aromaticity of the pyridine ring requires energy to overcome.

-

Solution: Increase the hydrogen pressure (e.g., from 50 bar to 80 bar) and/or the reaction temperature (e.g., from 25 °C to 60-80 °C).[1] Be mindful that excessively high temperatures can lead to side reactions.

-

-

Choice of Catalyst: Not all hydrogenation catalysts are equally effective for hindered substrates.

Question 2: The primary product of my reaction is the trans-isomer, but I need the cis-isomer. How can I improve the diastereoselectivity?

Answer:

The desired product of this hydrogenation is typically the cis-isomer, which is the kinetic product of hydrogenation on a catalyst surface. The formation of the trans-isomer suggests that either the reaction mechanism is not proceeding as expected or that isomerization is occurring.

-

Mechanism of Hydrogen Addition: Heterogeneous catalytic hydrogenation of aromatic rings generally proceeds via syn-addition of hydrogen atoms from the catalyst surface, leading to the cis-product.[1]

-

Solution: Ensure you are using a heterogeneous catalyst like PtO2, Rh/C, or Rh2O3. The choice of solvent can also play a role. Protic, acidic solvents like glacial acetic acid are known to favor the formation of cis-piperidine derivatives.[2]

-

-

Isomerization: Under certain conditions, the initially formed cis-isomer can isomerize to the thermodynamically more stable trans-isomer.

-

Solution: Monitor the reaction over time. Shorter reaction times may favor the kinetic cis-product. Additionally, ensure the reaction temperature is not excessively high, as this can promote isomerization.

-

Question 3: I am observing significant side product formation. What are these side products and how can I minimize them?

Answer:

Side product formation in pyridine hydrogenation can be attributed to incomplete reduction or side reactions of functional groups.

-

Incomplete Hydrogenation: The formation of partially hydrogenated intermediates, such as tetrahydropyridines, can occur if the reaction is not driven to completion.

-

Solution: Increase reaction time, hydrogen pressure, or catalyst loading. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.

-

-

Elimination Reactions: If the pyridine ring has substituents that can be eliminated (e.g., a hydroxyl or amino group on a side chain), elimination to form an alkene may occur.[1]

-

Solution: Milder reaction conditions (lower temperature) may suppress elimination. Protecting the functional group prior to hydrogenation is also a viable strategy.

-

-

Dimerization: Electrochemical reduction of pyridines can sometimes lead to dimerization.[4] While less common in catalytic hydrogenation, highly reactive intermediates could potentially lead to such byproducts.

-

Solution: Stick to well-established catalytic hydrogenation protocols. If using electrochemical methods, careful optimization of the reaction conditions is crucial.

-

Frequently Asked Questions (FAQs)

Q1: Why is an acidic solvent like glacial acetic acid recommended for this reaction?

A1: There are two primary reasons. First, the acid protonates the nitrogen atom of the pyridine ring. This makes the ring more electron-deficient and thus more susceptible to reduction. Second, the resulting pyridinium salt is less likely to adsorb strongly to the catalyst surface and act as a poison.[2]

Q2: Which catalyst is best suited for the hydrogenation of 4-tert-butyl-2,6-dimethylpyridine?

A2: While several catalysts can be effective, Rhodium-based catalysts, particularly Rhodium(III) oxide (Rh2O3), have demonstrated high efficacy in the hydrogenation of sterically hindered pyridines, including 2,6-di-tert-butylpyridine.[1] Platinum(IV) oxide (PtO2) is also a robust and commonly used catalyst for this transformation.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by taking small aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).[5] For quantitative analysis of the diastereomeric ratio, ¹H NMR spectroscopy is the preferred method.[6]

Q4: How do I determine the diastereomeric ratio (cis vs. trans) of the product?

A4: The diastereomeric ratio can be accurately determined by ¹H NMR spectroscopy of the crude reaction mixture or the purified product. The signals of the protons on the carbon atoms bearing the methyl groups and the proton at the C4 position will have distinct chemical shifts and coupling constants for the cis and trans isomers.[6] For complex spectra, advanced NMR techniques like band-selective pure shift NMR can be employed for more reliable quantification.[7]

Q5: What is the expected major diastereomer in this reaction?

A5: The expected major product is the cis-4-tert-butyl-2,6-dimethylpiperidine. This is due to the mechanism of heterogeneous catalytic hydrogenation, where hydrogen is delivered to one face of the pyridine ring from the catalyst surface.[1]

Experimental Protocols

Protocol 1: Hydrogenation using Rhodium(III) Oxide (Rh2O3)

This protocol is adapted from a procedure known to be effective for sterically hindered pyridines.[1]

Materials:

-

4-tert-butyl-2,6-dimethylpyridine

-

Rhodium(III) oxide (Rh2O3)

-

2,2,2-Trifluoroethanol (TFE)

-

Hydrogen gas (high purity)

-

High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge

Procedure:

-

In a glass liner for the autoclave, add 4-tert-butyl-2,6-dimethylpyridine (e.g., 0.8 mmol).

-

Add Rhodium(III) oxide (e.g., 1 mg, 0.5 mol%).

-

Add 2,2,2-Trifluoroethanol (TFE) (e.g., 1 mL).

-

Place the glass liner in the autoclave and seal it.

-

Purge the autoclave with hydrogen gas three times to remove any air.

-

Pressurize the autoclave with hydrogen gas to 5 bar.

-

Heat the reaction mixture to 40 °C with vigorous stirring.

-

Maintain the reaction at this temperature and pressure for 16 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and filter the reaction mixture to remove the catalyst.

-

The filtrate can be analyzed directly by GC-MS and ¹H NMR to determine conversion and diastereomeric ratio. The product can be isolated by standard workup procedures.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO2)

This is a more traditional protocol for pyridine hydrogenation.[2]

Materials:

-

4-tert-butyl-2,6-dimethylpyridine

-

Platinum(IV) oxide (PtO2, Adam's catalyst)

-

Glacial acetic acid

-

Hydrogen gas (high purity)

-

High-pressure autoclave or a Parr shaker apparatus

Procedure:

-

To a high-pressure reaction vessel, add 4-tert-butyl-2,6-dimethylpyridine (e.g., 1.0 g).

-

Add glacial acetic acid (e.g., 20 mL).

-

Add Platinum(IV) oxide (e.g., 50 mg).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6-10 hours.

-

Once the hydrogen uptake ceases, carefully vent the system.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

The acetic acid can be removed under reduced pressure, and the resulting residue can be worked up by basifying with a saturated solution of sodium bicarbonate and extracting with an organic solvent like diethyl ether or dichloromethane.

-

The organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Sterically Hindered Pyridines

| Catalyst | Substrate | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Rh2O3 | 2,4,6-Trimethylpyridine | 5 bar H2, TFE, 40 °C, 16 h | >99 | 93:7 | [1] |

| Rh2O3 | 2,6-di-tert-butylpyridine | 5 bar H2, TFE, 40 °C, 16 h | >99 | N/A | [1] |

| PtO2 | Various substituted pyridines | 50-70 bar H2, Glacial Acetic Acid, RT | High | Predominantly cis | [2] |

| Rh/C | 2,6-Lutidine | 5 bar H2, TFE, 40 °C, 16 h | >99 | 96:4 | [1] |

Visualizations

Experimental Workflow for Hydrogenation

Caption: Troubleshooting logic for addressing low reaction yield.

References

-

G. J. Clarkson, J. M. J. Williams, Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions, University of Liverpool Repository, 2024. [Link]

-

Y. K. Choi, et al., Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds, Journal of the American Chemical Society, 2024. [Link]

-

G. J. Clarkson, J. M. J. Williams, Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions, ResearchGate, 2024. [Link]

-

J. F. Hartwig, et al., Highly Selective Hydrogenation of C═C Bonds Catalyzed by a Rhodium Hydride, PMC, 2022. [Link]

-

M. L. Bolognesi, et al., Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues, ACS Omega, 2020. [Link]

-

R. R. Raju, et al., Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst, Oriental Journal of Chemistry, 2015. [Link]

-

R. J. K. Taylor, SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY, White Rose eTheses Online, 2008. [Link]

-

Side-Chain Reactions of Substituted Pyridines Explained, Pearson, 2024. [Link]

-

D. W. C. MacMillan, SUPPLEMENTARY INFORMATION, Macmillan Group - Princeton University, 2016. [Link]

-

G. J. Clarkson, J. M. J. Williams, Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions, Organic & Biomolecular Chemistry, 2024. [Link]

-

R. R. Raju, et al., Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst, ResearchGate, 2025. [Link]

-

X. Zhang, et al., Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones, Organic Letters, 2015. [Link]

-

G. R. Weisman, et al., Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine, ResearchGate, 2025. [Link]

-

J. A. Aguilar, et al., Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy, Academia.edu, 2015. [Link]

-

R. R. Raju, et al., Catalytic hydrogenation of substituted pyridines with PtO2 catalyst, ResearchGate, 2025. [Link]

-

Alkene to Alkane - Common Conditions, Organic Chemistry Portal. [Link]

-

P. O'Brien, et al., Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates, RSC Medicinal Chemistry, 2022. [Link]

-

Y.-G. Zhou, et al., Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation, The Journal of Organic Chemistry, 2024. [Link]

-

2,4,6-Trimethylpyridine, Wikipedia. [Link]

-

H. E. Gottlieb, et al., NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities, The Journal of Organic Chemistry, 1997. [Link]

-

Cis and Trans NMR splitting, Reddit, 2019. [Link]

-

T. Horibe, et al., Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions, MDPI, 2024. [Link]

-

D. W. Stephan, et al., Metal-free transfer hydrogenation of olefins via dehydrocoupling catalysis, PMC, 2016. [Link]

-

L. Hegedűs, et al., Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines, Catalysis Science & Technology, 2016. [Link]

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (PDF) Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy [academia.edu]

Technical Support Center: Stereoselective Synthesis of 2,6-cis-Piperidines

Case Reference: PIP-STEREO-2026-X Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The "Chair" Challenge

Welcome to the technical support hub for piperidine synthesis. The 2,6-cis-piperidine motif is ubiquitous in alkaloids (e.g., Solenopsin) and blockbuster pharmaceuticals.

The Core Problem: Synthesizing 2,6-disubstituted piperidines presents a classic conflict between Thermodynamic and Kinetic control.

-

Thermodynamic Product: The cis-isomer.[1][2] In the lowest energy chair conformation, both substituents at C2 and C6 adopt equatorial positions (diequatorial), minimizing 1,3-diaxial interactions.

-

Kinetic Product: Often the trans-isomer, depending on the reaction vector (e.g., hydride attack on an iminium ion from the less hindered face).

This guide provides troubleshooting workflows to maximize the cis isomer, whether you are starting from pyridines, acyclic amines, or using metathesis.

Troubleshooting Module: Catalytic Hydrogenation of Pyridines

This is the most common industrial route but often yields variable diastereomeric ratios (dr).

Common Issue A: "I'm getting a 50:50 cis/trans mixture."

Diagnosis: You are likely operating under conditions that allow the intermediate partially reduced species (enamines/imines) to isomerize, or the catalyst does not favor a concerted syn-addition.

The Fix: Acid-Mediated Anchoring Use Platinum Oxide (PtO2, Adams' Catalyst) in Glacial Acetic Acid .

-

Mechanism: The pyridine is protonated (pyridinium). The catalyst adsorbs the flat aromatic ring. Hydrogen adds to one face. Once the first equivalent of H2 adds, the ring puckers. The catalyst remains bound to the same face, delivering subsequent hydrides from that same face (Syn-addition), forcing the cis outcome.

-

Protocol Adjustment:

-

Switch solvent to AcOH (or MeOH with 1.05 eq. HCl).

-

Increase H2 pressure (>5 bar) to speed up reduction relative to imine-enamine tautomerization.

-

Common Issue B: "My halogenated substrate is de-halogenating."

Diagnosis: Pd/C and PtO2 are excellent at oxidative addition into C-X bonds, causing hydrodehalogenation.

The Fix: Switch to Rhodium Use 5% Rh/C or Rh2O3 in Methanol .

-

Why: Rhodium is much less active toward aryl halide reduction than Palladium but retains high activity for aromatic ring hydrogenation.

-

Reference: Glorius and co-workers demonstrated that Rh-catalysts (specifically with cyclic alkyl amino carbene ligands, though Rh/C works for simpler cases) are superior for functionalized pyridines.

Visualization: Hydrogenation Decision Tree

Caption: Decision matrix for selecting the optimal hydrogenation catalyst based on substrate functionality.

Troubleshooting Module: Nucleophilic Addition (The "Charette" Approach)

When building the ring via addition to pyridinium salts or imines.

Common Issue: "Hydride reduction of the imine gave the trans isomer."

Diagnosis: You reduced a 2,6-disubstituted tetrahydropyridine (imine) with a small hydride (e.g., NaBH4). The hydride attacked axially (stereoelectronically favored), pushing the substituent to the axial position (trans).

The Fix: Steric Blocking (L-Selectride) Use L-Selectride (Lithium tri-sec-butylborohydride) at -78°C .

-

Mechanism: The bulky hydride cannot access the axial trajectory due to steric clash with the existing substituent. It is forced to attack from the equatorial position, pushing the new hydrogen axial and the substituent equatorial (cis).

Data Comparison: Hydride Source vs. Selectivity

| Hydride Source | Temperature | Attack Trajectory | Major Product | Cis:Trans Ratio |

| NaBH4 | 0°C | Axial (favored) | Trans | 20:80 |

| LiAlH4 | 0°C | Axial | Trans | 30:70 |

| L-Selectride | -78°C | Equatorial | Cis | >95:5 |

The "Rescue" Protocol: Thermodynamic Equilibration

Scenario: You have finished your synthesis, but you have a 60:40 mixture of cis:trans. You do not want to discard the trans material.

The Fix: Acid-Mediated Isomerization Since the cis-2,6-disubstituted piperidine (diequatorial) is thermodynamically more stable than the trans (axial-equatorial) by approximately 2.6 kcal/mol (A-value dependent), you can force the mixture to equilibrium.

Protocol:

-

Dissolve the mixture in dry Dichloromethane (DCM) .

-

Add 2.0 equivalents of Aluminum Chloride (AlCl3) or reflux in 6M HCl .

-

Stir for 12–24 hours.

-

Mechanism: Reversible hydride abstraction or ring-opening/closing allows the substituents to settle into the lowest energy chair conformation (diequatorial).

Frequently Asked Questions (FAQ)

Q1: Why does my RCM (Ring-Closing Metathesis) route yield the trans alkene? A1: In RCM, the formation of the macrocycle or ring often favors the trans-alkene to minimize steric strain in the transition state. However, if you hydrogenate the resulting alkene, the stereocenter is already set.

-

Tip: Use a Grubbs II catalyst with a bulky additive to influence the metathesis, but it is often easier to accept the mixture and use the Thermodynamic Equilibration protocol (Section 4) after reduction to the piperidine.

Q2: Can I use heterogeneous catalysis for substrates with nitriles? A2: Be careful. Nitriles are easily reduced to primary amines under high-pressure hydrogenation conditions (poisoning the catalyst or forming secondary amines).

-

Recommendation: Use PtO2 in ethanol with 1 eq. of CHCl3 . The chloroform suppresses the reduction of the nitrile while allowing the pyridine ring to reduce.

Mechanistic Visualization: The Anchoring Effect

The following diagram illustrates why the "Syn-Hydrogenation" works best on pyridinium salts.

Caption: Step-wise mechanism of heterogeneous hydrogenation ensuring cis-selectivity via face-selective adsorption.

References

-

Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004.

-

Charette, A. B., et al. "Stereoselective Synthesis of 2,6-Disubstituted Piperidines." Journal of the American Chemical Society, 2000.

-

Comins, D. L., & Dehghani, A. "Pyridine-Derived Triflates: Intermediates for the Synthesis of Piperidine Alkaloids." Tetrahedron Letters, 1992.

-

Kuwano, R., et al. "Catalytic Asymmetric Hydrogenation of Pyridines." Journal of the American Chemical Society, 2011.

-

BenchChem Technical Guides. "Kinetic vs. Thermodynamic Control in Chemical Reactions." BenchChem, 2025.[3]

Sources

Minimizing side reactions during the salt formation of hindered amines

Technical Support Center: Salt Formation of Hindered Amines

Welcome. I am Dr. Aris, your Senior Application Scientist. You are likely here because your hindered amine (e.g., tert-butylamine derivative, TMP-based scaffold) is refusing to crystallize, turning into a brown oil, or degrading during what should be a simple protonation step.

Hindered amines present a unique paradox: they are often strong bases in the gas phase but exhibit "frustrated" behavior in solution and solid states due to steric bulk preventing efficient lattice packing and solvation. This guide minimizes trial-and-error by addressing the causality of side reactions and physical failures.

Part 1: The Diagnostic Logic (Visual)

Before altering your protocol, determine if you are fighting a Thermodynamic limit (pKa mismatch) or a Kinetic issue (nucleophilicity/oxidation).

Figure 1: Decision matrix for troubleshooting hindered amine salt formation failures.

Part 2: Troubleshooting Guide (Causality & Solutions)

Issue 1: The "Uncrystallizable" Oil (Lattice Frustration)

The Symptom: You add acid, the solvent remains clear, but upon evaporation, you get a sticky gum or oil that refuses to solidify. The Science: Hindered amines possess "awkward" geometries. To form a stable salt, the crystal lattice must pack the bulky amine cation and the anion efficiently to maximize lattice energy. If the lattice energy is lower than the solvation energy (or the energy of the amorphous state), the system prefers the oil phase. This is common with counter-ions that are also bulky (e.g., tosylates) or very flexible.

Corrective Protocol:

-

Switch to "Stiffer" Counter-ions: Avoid flexible aliphatic chains. Use rigid anions like Fumarate , Maleate , or Methanesulfonate (Mesylate) which often pack better with hindered systems.

-

Thermal Cycling (Maturation): Do not just evaporate.

-

Create a slurry/oil in a solvent where the salt is sparingly soluble (e.g., isopropyl acetate or MTBE).

-

Cycle temperature between 5°C and 40°C for 24–48 hours. This provides the activation energy to break the amorphous "gum" structure and rearrange it into a crystalline lattice.

-

-

Seed with Isostructural Salts: If you have a salt of a similar analogue, use it as a seed.

Issue 2: Impurity Formation (Amide Dehydration)

The Symptom: You are making a salt with a carboxylic acid (e.g., Succinic acid). Post-drying, NMR shows a loss of the ammonium proton and a new peak corresponding to an amide.

The Science:

Corrective Protocol:

-

The "Cold" Limit: Never dry ammonium carboxylate salts of hindered amines above 50°C .

-

Lyophilization: If water is the solvent, freeze-dry instead of heat-dry.

-

Switch Acids: If amide formation persists, switch to a sulfonic acid (e.g., Methanesulfonic acid). Sulfonamides are much harder to form under mild conditions than carboxamides.

Issue 3: Discoloration (Oxidation)